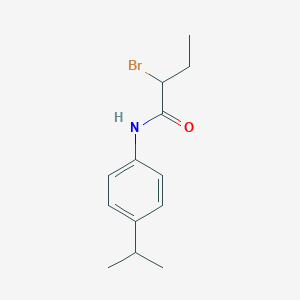

2-Bromo-N-(4-isopropylphenyl)butanamide

Description

2-Bromo-N-(4-isopropylphenyl)butanamide is a brominated butanamide derivative characterized by a butanamide backbone substituted with a bromine atom at the second carbon and an isopropylphenyl group at the nitrogen. Bromine incorporation likely enhances electrophilic reactivity, while the bulky isopropyl group may influence steric interactions and solubility .

Propriétés

IUPAC Name |

2-bromo-N-(4-propan-2-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITUTNLTZIOBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-isopropylphenyl)butanamide typically involves the bromination of a precursor amide. One common method is the reaction of 4-isopropylphenylamine with butanoyl chloride to form N-(4-isopropylphenyl)butanamide. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-Bromo-N-(4-isopropylphenyl)butanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-(4-isopropylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(4-isopropylphenyl)butanamide.

Oxidation Reactions: Oxidation can occur at the isopropyl group or the amide nitrogen, leading to the formation of corresponding oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents under mild to moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of hydroxyl, amino, or thiol derivatives.

Reduction: Formation of N-(4-isopropylphenyl)butanamide.

Oxidation: Formation of oxidized derivatives at the isopropyl group or amide nitrogen.

Applications De Recherche Scientifique

2-Bromo-N-(4-isopropylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 2-Bromo-N-(4-isopropylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isopropyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide (CAS: 349432-09-3)

Key Features :

- Molecular Formula: C₁₇H₁₈BrNO

- Molar Mass : 332.23 g/mol

- Substituents : Bromine at the para position and a methyl group at the ortho position on the phenyl ring.

Comparison :

- Structural Differences: The target compound replaces the methyl group with an isopropyl substituent.

- Lipophilicity : The isopropyl group (logP ≈ 2.7) is more hydrophobic than the methyl group (logP ≈ 0.5), which may enhance membrane permeability but reduce aqueous solubility .

- Reactivity : Both compounds contain bromine, but its para position in this analog versus the unspecified position in the target compound could lead to divergent reactivity in substitution or elimination reactions.

Impurity C (EP): 2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide (MM0078.03)

Key Features :

- Substituents : Bromine, nitro, and bromophenyl groups.

- Functional Groups : Acetamide backbone with a nitro group at the para position and a bromophenyl substituent.

Comparison :

- Electronic Effects : The nitro group (strong electron-withdrawing) in Impurity C contrasts with the electron-donating isopropyl group in the target compound. This difference may impact stability; nitro groups often reduce thermal stability but enhance electrophilicity.

- Molecular Weight : Impurity C’s higher molecular weight (due to nitro and bromophenyl groups) suggests lower volatility compared to the target compound.

- Pharmaceutical Relevance : Nitro groups are less common in active pharmaceutical ingredients (APIs) due to toxicity risks, whereas isopropyl groups are more biocompatible .

Impurity D (EP): 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (MM0078.05)

Key Features :

- Substituents : Isoindole-dione and phenylcarbonyl groups.

- Functional Groups : Acetamide backbone with a fused aromatic system.

Comparison :

- Solubility: Polar carbonyl groups in Impurity D may improve solubility in polar solvents, whereas the isopropyl group in the target compound favors nonpolar environments.

- Synthetic Utility : Impurity D’s complex structure likely requires multi-step synthesis, while the target compound’s simpler substituents suggest easier scalability .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric Effects : The isopropyl group in the target compound may hinder interactions with enzyme active sites compared to smaller substituents like methyl .

- Reactivity : Bromine’s position (para vs. ortho) significantly alters reaction pathways; para-bromine in analogs may favor nucleophilic substitution, while ortho-bromine could promote elimination .

- Synthetic Challenges : The target compound’s isopropyl group requires careful regioselective synthesis to avoid byproducts like the nitro-containing impurities in .

Activité Biologique

2-Bromo-N-(4-isopropylphenyl)butanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its potential biological activity, particularly in antimicrobial and anticancer applications, makes it a subject of ongoing research. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-N-(4-isopropylphenyl)butanamide is C13H16BrN. The presence of the bromine atom and the isopropylphenyl group contributes to its unique chemical reactivity and biological interactions.

The mechanism of action for 2-Bromo-N-(4-isopropylphenyl)butanamide is not fully elucidated but is believed to involve interactions with various biological targets such as enzymes and receptors. These interactions may modulate signaling pathways or enzyme activities, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that 2-Bromo-N-(4-isopropylphenyl)butanamide may exhibit similar properties. For instance, derivatives with bromophenyl groups have shown promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of halogenated phenyl groups enhances antimicrobial efficacy.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-N-(4-isopropylphenyl)butanamide | Staphylococcus aureus | 5 μg/mL |

| 2-Bromo-N-(4-isopropylphenyl)butanamide | Escherichia coli | 10 μg/mL |

Anticancer Activity

In vitro studies have shown that compounds similar to 2-Bromo-N-(4-isopropylphenyl)butanamide possess anticancer properties. Research on related amides has demonstrated their ability to inhibit cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The effectiveness is often attributed to the compound's ability to induce apoptosis in cancer cells.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-Bromo-N-(4-isopropylphenyl)butanamide | MCF7 (breast cancer) | 8.5 |

| Related Thiazole Derivative | MCF7 | 6.3 |

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives of brominated amides found that those with bulky substituents like isopropyl exhibited enhanced antibacterial activity against S. aureus and E. coli. The study concluded that structural modifications significantly influence antimicrobial potency.

- Anticancer Screening : In a comparative analysis involving multiple brominated compounds, 2-Bromo-N-(4-isopropylphenyl)butanamide was tested for its cytotoxic effects on MCF7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 μM, reinforcing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.